molecular formula C8H18ClN3O2 B15129479 Gly-leu amide HCl

Gly-leu amide HCl

Cat. No.: B15129479
M. Wt: 223.70 g/mol
InChI Key: GMQLFFQMNNLUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly-leu amide hydrochloride is a synthetic dipeptide composed of glycine and leucine, with the molecular formula C8H17N3O2 · HCl and a molecular weight of 223.70 g/mol . This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-leu amide hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The key steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of gly-leu amide hydrochloride typically involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .

Mechanism of Action

The mechanism of action of gly-leu amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The peptide bond in gly-leu amide hydrochloride is crucial for its biological activity, as it determines the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-leu amide hydrochloride is unique due to its specific amino acid sequence, which influences its chemical reactivity, biological activity, and applications. The presence of glycine and leucine in the peptide chain imparts distinct properties, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.70 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H

InChI Key

GMQLFFQMNNLUNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.